molecular formula C19H17Cl2NO3 B2365475 1-(2,4-dichlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 881078-03-1

1-(2,4-dichlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2365475
M. Wt: 378.25
InChI Key: ATVADYBWOQFUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis, particularly involving heterocyclic chemistry, underscores the significance of constructing complex molecules for pharmaceutical, agrochemical, and veterinary applications. Heterocyclic structures, because of their diverse biological activities, form the basis of many therapeutic agents. For instance, the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through acetoxylation demonstrates the utility of these methods in creating compounds with potential biological activities (Liu et al., 2011). Similarly, the study of spiro-fused azirino-pyrazolones reveals the creation of new heterocyclic systems with potential applications in medicinal chemistry and drug design (Holzer et al., 2003).

Anti-inflammatory Activity

The development of compounds with anti-inflammatory activity is a critical area of research with implications for treating various diseases and conditions. A study on newly synthesized heterocyclic compounds demonstrated significant anti-inflammatory activity, suggesting the potential for these molecules in creating new therapeutic agents (Osarodion, 2020).

Molecular Docking and Biological Evaluation

Molecular docking studies, such as those conducted on 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, suggest favorable interactions with biological targets, highlighting the utility of computational methods in drug discovery and the development of inhibitors for specific proteins (Wu et al., 2022).

Corrosion Inhibition

The exploration of Schiff bases derived from L-Tryptophan for the prevention of stainless steel corrosion in acidic environments demonstrates the relevance of chemical compounds in materials science. These studies contribute to our understanding of how molecular structure influences corrosion inhibition, potentially leading to advancements in protective coatings for industrial applications (Vikneshvaran & Velmathi, 2017).

Future Directions

The future directions for this compound could involve further research into its potential biological activities and therapeutic uses. Similar compounds have shown a wide range of biological properties, suggesting potential applications in medicinal chemistry3.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO3/c1-11-4-3-5-15-17(11)22(18(24)19(15,25)9-12(2)23)10-13-6-7-14(20)8-16(13)21/h3-8,25H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVADYBWOQFUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

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